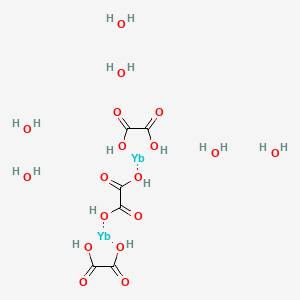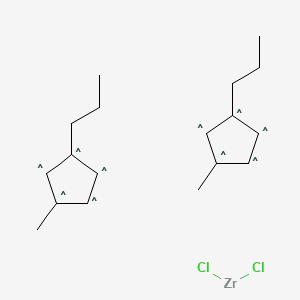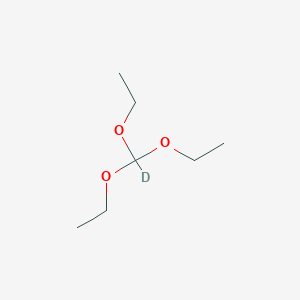
Ytterbium(III)oxalate hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium(III)oxalate hexahydrate is a chemical compound with the formula Yb₂(C₂O₄)₃·6H₂O. It is the oxalate salt of ytterbium, a rare earth element belonging to the lanthanide series. This compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ytterbium(III)oxalate hexahydrate can be synthesized by reacting an aqueous solution of ytterbium(III) chloride with a benzene solution of dimethyl oxalate . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, precise control of reaction parameters, and efficient isolation and drying of the final product to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ytterbium(III)oxalate hexahydrate undergoes various chemical reactions, including:
Thermal Decomposition: Heating the compound leads to the formation of ytterbium(III) oxide.
Acid Reactions: Reacting with acids results in the formation of hydrated ytterbium oxalate complexes.
Common Reagents and Conditions
Thermal Decomposition: Typically conducted at elevated temperatures to decompose the oxalate to oxide.
Acid Reactions: Common acids like hydrochloric acid are used under controlled conditions to form specific complexes.
Major Products Formed
Ytterbium(III) oxide: Formed through thermal decomposition.
Hydrated ytterbium oxalate complexes: Formed through reactions with acids.
Wissenschaftliche Forschungsanwendungen
Ytterbium(III)oxalate hexahydrate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing ytterbium-based materials and catalysts.
Biology: Employed in studies involving rare earth elements and their biological interactions.
Medicine: Investigated for potential therapeutic applications due to its unique properties.
Industry: Utilized in the production of high-purity ytterbium compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of ytterbium(III)oxalate hexahydrate involves its interaction with molecular targets and pathways specific to its application. For instance, in catalytic processes, ytterbium ions may facilitate electron transfer reactions, enhancing the efficiency of the catalyst. In biological systems, ytterbium ions can interact with cellular components, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ytterbium(III) chloride: Another ytterbium compound used in various applications.
Ytterbium(III) nitrate: Known for its use in chemical synthesis and research.
Ytterbium(III) acetate: Utilized in similar applications as ytterbium(III)oxalate hexahydrate.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in catalysis, material science, and research. Its ability to form stable complexes and undergo controlled decomposition adds to its versatility.
Eigenschaften
Molekularformel |
C6H18O18Yb2 |
|---|---|
Molekulargewicht |
724.3 g/mol |
IUPAC-Name |
oxalic acid;ytterbium;hexahydrate |
InChI |
InChI=1S/3C2H2O4.6H2O.2Yb/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);6*1H2;; |
InChI-Schlüssel |
PMQZFSXSCZTSRH-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.[Yb].[Yb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)




![2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B13827994.png)
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)

![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
![[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
